![molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0](/img/structure/B12555304.png)
2,3-Dichlorobicyclo[1.1.1]pent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions
Méthodes De Préparation
The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .
Analyse Des Réactions Chimiques
2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The strained ring system makes the compound reactive towards addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of larger ring systems.
Applications De Recherche Scientifique
2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .
Comparaison Avec Des Composés Similaires
2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:
- Tricyclo[2.1.0.02,5]pentane : Contains an additional strained bond, resulting in unique addition and elimination reactions .
Bicyclo[1.1.1]pentane: Lacks the chlorine substituents and is less reactive.
Bicyclo[2.1.1]hexane: Has a different ring size and substitution pattern, leading to different reactivity.
The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.
Propriétés
Numéro CAS |
143104-83-0 |
|---|---|
Formule moléculaire |
C5H4Cl2 |
Poids moléculaire |
134.99 g/mol |
Nom IUPAC |
2,3-dichlorobicyclo[1.1.1]pent-1-ene |
InChI |
InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2 |
Clé InChI |
PZAFLLHRONHVME-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C1(C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
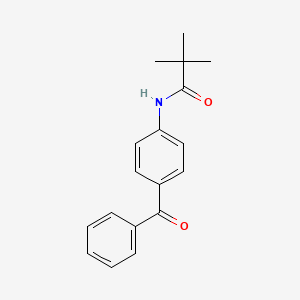



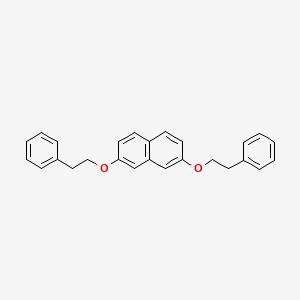
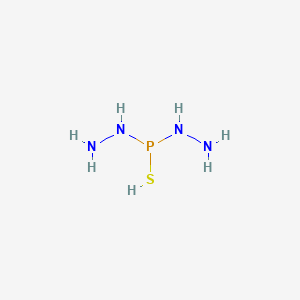
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
methanone](/img/structure/B12555291.png)
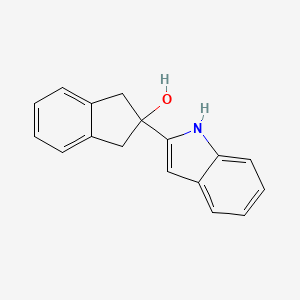
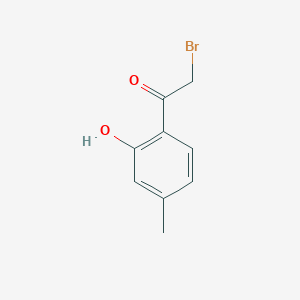
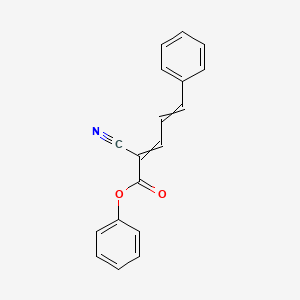
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
